(R)-2-Amino-pent-4-enoic acid methyl ester
Overview
Description
Methyl esters are mono-alkyl esters of long-chain fatty acids derived from vegetable oils or animal fats . They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .
Synthesis Analysis
Methyl esters are typically prepared by acid-catalyzed reactions with methanol, a process known as transesterification . They can also be produced by several other methods, each with a specific process and reaction mechanism .
Molecular Structure Analysis
Methyl esters have a simple structure . The chemical formula for a methyl ester is RCOOCH3 where R is any alkyl group .
Chemical Reactions Analysis
In the presence of concentrated sulfuric acid, esterification occurs when an alcohol and a carboxylic acid are reacted . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester .
Physical And Chemical Properties Analysis
Methyl esters have various physical and chemical properties . They have a fruity smell, are soluble in water (~25% at 20 °C), and have a specific gravity of 0.87-0.90 g/cm3 . Their viscosity is 1.9-6.0 mm2/s, and they have a flashpoint of 130-170°C . Methyl esters have a high content of fatty acid unsaturated esters (>89%) and are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (2R)-2-aminopent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC=C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466069 | |
Record name | Methyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81136-73-4 | |
Record name | Methyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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